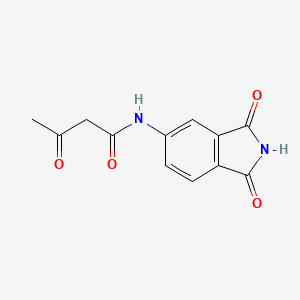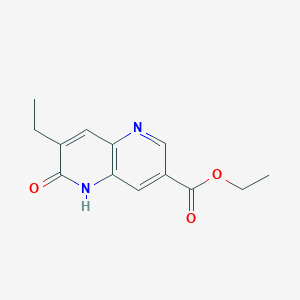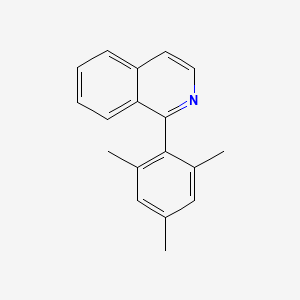
Ethyl 4,7-dihydroxy-2-oxo-2H-chromene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4,7-dihydroxy-2-oxo-2H-chromene-3-carboxylate is a derivative of coumarin, a class of organic compounds known for their diverse biological activities. Coumarins are naturally occurring compounds found in many plants and have been used in various medicinal and industrial applications .
Preparation Methods
The synthesis of Ethyl 4,7-dihydroxy-2-oxo-2H-chromene-3-carboxylate typically involves the condensation of resorcinol with ethyl acetoacetate in the presence of a catalyst such as sulfuric acid. This reaction forms the coumarin ring structure, which is then further modified to introduce the hydroxyl groups at positions 4 and 7 . Industrial production methods often employ similar synthetic routes but may use different catalysts or reaction conditions to optimize yield and purity .
Chemical Reactions Analysis
Ethyl 4,7-dihydroxy-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Medicine: It has potential therapeutic applications due to its anti-inflammatory and anticancer activities.
Industry: The compound is used in the production of dyes, perfumes, and other industrial products.
Mechanism of Action
The biological effects of Ethyl 4,7-dihydroxy-2-oxo-2H-chromene-3-carboxylate are primarily due to its ability to interact with various molecular targets and pathways. It can inhibit enzymes involved in oxidative stress, thereby reducing cellular damage . Additionally, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines .
Comparison with Similar Compounds
Ethyl 4,7-dihydroxy-2-oxo-2H-chromene-3-carboxylate is unique among coumarin derivatives due to the presence of hydroxyl groups at positions 4 and 7. Similar compounds include:
Ethyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate: Lacks the hydroxyl group at position 4.
Ethyl 4-hydroxy-2-oxo-2H-chromene-3-carboxylate: Lacks the hydroxyl group at position 7.
Properties
Molecular Formula |
C12H10O6 |
|---|---|
Molecular Weight |
250.20 g/mol |
IUPAC Name |
ethyl 4,7-dihydroxy-2-oxochromene-3-carboxylate |
InChI |
InChI=1S/C12H10O6/c1-2-17-11(15)9-10(14)7-4-3-6(13)5-8(7)18-12(9)16/h3-5,13-14H,2H2,1H3 |
InChI Key |
WZGAOFDSOLHFOV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=C(C=C2)O)OC1=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


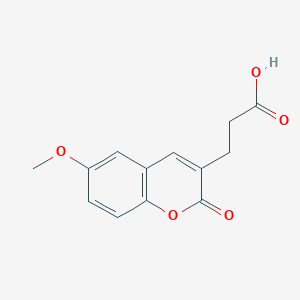

![2-fluoro-N-[1-(1H-indol-3-yl)propan-2-yl]-2-methylpropan-1-amine](/img/structure/B11866520.png)
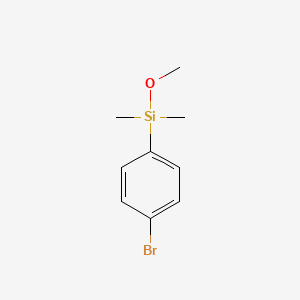
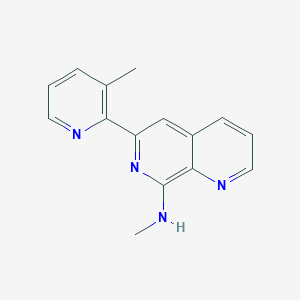
![2-Isopropyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carbonitrile](/img/structure/B11866539.png)

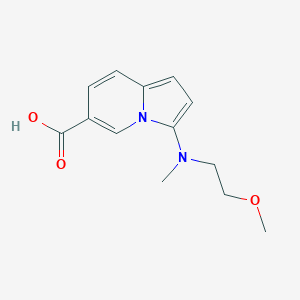
![2-Cyano-N,N-dimethyl-3H-imidazo[4,5-b]pyridine-3-sulfonamide](/img/structure/B11866562.png)

